N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine

Catalog No.
S3022886
CAS No.
361368-37-8
M.F
C19H24N2O2
M. Wt
312.413
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-...

CAS Number

361368-37-8

Product Name

N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine

IUPAC Name

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylaniline

Molecular Formula

C19H24N2O2

Molecular Weight

312.413

InChI

InChI=1S/C19H24N2O2/c1-21(2)15-7-5-13(6-8-15)19-16-12-18(23-4)17(22-3)11-14(16)9-10-20-19/h5-8,11-12,19-20H,9-10H2,1-4H3

InChI Key

NCRQQAJAESRBPY-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC

Solubility

not available

Application in Organic Chemistry

Summary of the Application: The compound is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . This process involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

Methods of Application or Experimental Procedures: The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .

Results or Outcomes Obtained: This method leads to the synthesis of the tetrahydroisoquinoline core . The process and its modifications have been used in the synthesis of chiral tetrahydroisoquinoline derivatives over the past two decades .

Application in Medicinal Chemistry

Summary of the Application: The compound is a part of the 1,2,3,4-tetrahydroisoquinoline (THIQs) family, which are widely distributed in nature as alkaloids . Due to their diverse broad-spectrum biological activity, they are employed in medicinal chemistry . THIQs containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .

Methods of Application or Experimental Procedures: The compound can be used in the synthesis of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives . These derivatives, such as esters and amides, have been synthesized and evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .

Results or Outcomes Obtained: The synthesized derivatives have shown potential as influenza virus inhibitors . This highlights the compound’s potential in the development of new antiviral drugs .

Application in Natural Product Synthesis

Summary of the Application: The compound is used in the synthesis of natural products . For instance, it is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

Methods of Application or Experimental Procedures: The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .

N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine is a complex organic compound characterized by its unique structural features. It contains a tetrahydroisoquinoline core, which is a bicyclic structure known for its presence in various bioactive molecules. The compound's molecular formula is C17H20N2O2C_{17}H_{20}N_{2}O_{2}, and it exhibits significant potential in medicinal chemistry due to its interaction with biological systems.

There is no current information available on the specific mechanism of action of this compound. If it indeed has a biological effect, its mechanism might be related to its structural similarity to isoquinoline alkaloids, which can interact with various receptors or enzymes in biological systems []. However, further investigation is needed to determine its potential biological activity.

  • Skin and eye irritation: Aromatic amines can be irritating to the skin and eyes.
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.
  • Potential toxicity: Further research is needed to determine if this compound has any specific toxic effects.

  • Oxidation: It can be oxidized to form quinoline derivatives using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Electrophilic and nucleophilic substitution reactions allow for the introduction of various functional groups into the molecule.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity.

N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine exhibits notable biological activities:

  • Monoamine Oxidase Inhibition: It inhibits monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as dopamine and serotonin, which are essential for mood regulation and cognitive functions.
  • Neuroprotective Effects: The compound has been shown to activate the PI3K/Akt signaling pathway, promoting cell survival and growth in neuroprotective contexts.
  • Cognitive Enhancement: In animal models, it enhances cognitive functions at low to moderate doses without significant adverse effects.

The synthesis of N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine can be achieved through several methods:

  • Pomeranz–Fritsch–Bobbitt Cyclization: This method involves forming a diastereomeric morpholinone derivative that is subsequently transformed into the tetrahydroisoquinoline core.
  • Bischler-Napieralski Reaction: This cyclization method can also be utilized in conjunction with amide coupling strategies to yield the final product .

Industrial production methods are less documented but would typically follow principles of large-scale organic synthesis.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in developing drugs targeting neurological disorders.
  • Research: It is valuable in studying neurotransmitter systems and neuroprotection mechanisms.
  • Chemical Synthesis: Its unique structure allows for further derivatization to create novel compounds with enhanced properties.

Studies have shown that N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine interacts with various receptors and enzymes:

  • Orexin Receptors: The compound has been evaluated for its effects on orexin receptors, which play a role in regulating arousal and appetite. Selective blockade of these receptors may have implications for drug addiction therapy .
  • Neurotransmitter Receptors: Its influence on neurotransmitter levels suggests potential interactions with dopamine and serotonin receptors.

These interactions highlight its significance in pharmacological research.

Several compounds share structural similarities with N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine:

Compound NameStructural FeaturesUnique Properties
1,2,3,4-TetrahydroisoquinolineSimpler analog without additional functional groupsBasic scaffold for many bioactive compounds
3,4-DihydroisoquinolineRelated compound with distinct chemical propertiesDifferent oxidation state affecting reactivity
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochlorideDerivative with additional functional groupsEnhanced solubility and biological activity

The uniqueness of N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine lies in its specific substitution pattern and resultant biological activities that differentiate it from simpler analogs. Its complex structure allows for diverse interactions within biological systems.

XLogP3

3.1

Dates

Modify: 2023-08-17

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